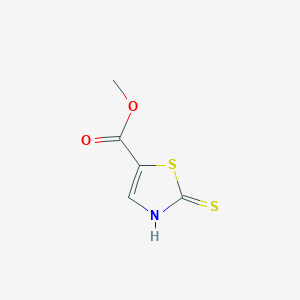

METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE

Description

Properties

IUPAC Name |

methyl 2-sulfanylidene-3H-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S2/c1-8-4(7)3-2-6-5(9)10-3/h2H,1H3,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXUJEOECCTYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728466 | |

| Record name | Methyl 2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885685-70-1 | |

| Record name | Methyl 2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE IUPAC name

Technical Monograph: Methyl 2-sulfanyl-1,3-thiazole-5-carboxylate

Content Type: Technical Reference & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists[1]

Nomenclature & Structural Dynamics

The precise identification of this molecule requires navigating the intersection of IUPAC recommendations and the practical realities of heterocyclic tautomerism. While "Methyl 2-mercaptothiazole-5-carboxylate" is the common trade name, it fails to capture the dominant structural state of the molecule in solution.

Systematic IUPAC Designation

According to the current IUPAC Blue Book (P-65.1), esters are named by placing the alkyl group of the esterifying alcohol first, followed by the anionic form of the acid. The parent heterocycle is 1,3-thiazole, numbered starting from the sulfur atom (position 1) to the nitrogen (position 3).[1]

-

Preferred IUPAC Name (PIN): Methyl 2-sulfanyl-1,3-thiazole-5-carboxylate[1]

-

CAS Registry Number: 61759-61-3 (Generic for esters, specific methyl derivative requires verification against local registry, often indexed under the acid 14527-41-4 derivatives).[1]

-

SMILES: COC(=O)c1cncs1S (Thiol form) | COC(=O)C1=CN=C(S1)S

The Tautomeric Imperative: Thione vs. Thiol

In both solid-state and polar solutions (DMSO, MeOH), this compound predominantly exists as the thione tautomer (2-thioxo form) rather than the thiol.[1] This is driven by the stabilization energy of the thioamide resonance in the ring.

-

Thione Name: Methyl 2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate[1]

-

Implication: The proton resides on the Ring Nitrogen (N3), not the Sulfur. This dictates reactivity: the sulfur is a "soft" nucleophile (thiolate character), while the nitrogen is less nucleophilic due to the electron-withdrawing ester at C5.[1]

Figure 1: Tautomeric Equilibrium & Reactivity Nodes

Caption: The equilibrium heavily favors the thione (Right), but S-alkylation proceeds via the thiolate anion generated in situ.

Synthetic Strategy & Protocol

While the Hantzsch thiazole synthesis (cyclization of

The most robust, self-validating protocol for research applications is the Acid-Catalyzed Esterification of the commercially available 2-mercapto-1,3-thiazole-5-carboxylic acid.[1] This method avoids the formation of the 2-aminothiazole byproduct common in de novo ring synthesis.

Protocol: Fischer Esterification to Methyl 2-sulfanyl-1,3-thiazole-5-carboxylate

Objective: Synthesis of high-purity methyl ester from the carboxylic acid precursor.

Reagents:

-

2-Mercapto-1,3-thiazole-5-carboxylic acid (1.0 eq) [CAS: 14527-41-4][1]

-

Methanol (Anhydrous, 20 vol)[1]

-

Thionyl Chloride (SOCl₂, 1.5 eq) OR Sulfuric Acid (H₂SO₄, cat.)[1]

-

Safety Note: SOCl₂ generates HCl gas and SO₂.[1] Perform in a fume hood.

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the 2-mercapto-1,3-thiazole-5-carboxylic acid (e.g., 5.0 g) in anhydrous methanol (100 mL).

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Add Thionyl Chloride dropwise over 20 minutes.[1]

-

Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting acid (polar, baseline) should disappear, replaced by a less polar UV-active spot (R_f ~ 0.4-0.5).[1]

-

-

Workup:

-

Cool to room temperature.[1]

-

Concentrate the solvent under reduced pressure (Rotavap) to ~10% volume.[1]

-

Pour the residue into ice-cold water (100 mL). The product often precipitates as a pale yellow solid.[1]

-

If no precipitate: Neutralize carefully with saturated NaHCO₃ (to pH 7) and extract with Ethyl Acetate (3 x 50 mL).[1]

-

-

Purification:

Yield Expectation: 85–92%.

Reactivity Profile: The Ambident Nucleophile

For drug development, this molecule is a scaffold.[1][2][4] The primary challenge is Regioselectivity during functionalization. The 2-position contains the S/N ambident nucleophile system.[1]

S-Alkylation vs. N-Alkylation

-

S-Alkylation (Thermodynamic): Favored under basic conditions with "soft" alkyl halides (e.g., Benzyl bromide, Methyl iodide) in polar aprotic solvents (DMF, Acetone).[1]

-

N-Alkylation (Kinetic): Can occur with hard electrophiles or specific solvent effects, but is generally disfavored due to the steric hindrance and electronic deactivation from the 5-ester group.[1]

Experimental Workflow: Regioselective S-Functionalization

Caption: Workflow for ensuring S-alkylation dominance. Use of Acetone/K2CO3 typically ensures >95% S-selectivity.[1]

Characterization Data

When validating the synthesized or purchased compound, the following spectroscopic signatures are diagnostic.

| Technique | Feature | Expected Value / Signal | Interpretation |

| 1H NMR | H-4 (Ring) | Deshielded by adjacent N and C=O.[1] Diagnostic of the thiazole ring. | |

| 1H NMR | -OCH3 | Methyl ester protons.[1] | |

| 1H NMR | -SH / -NH | Often invisible due to exchange; confirms thione form if very downfield.[1] | |

| 13C NMR | C=O | Carbonyl carbon.[1] | |

| 13C NMR | C-2 (C=S) | Thione carbon (most deshielded).[1] | |

| IR | C=O Stretch | 1710 – 1730 cm⁻¹ | Strong ester band.[1] |

| IR | C=N / C=C | 1450 – 1550 cm⁻¹ | Thiazole ring skeletal vibrations.[1] |

References

-

IUPAC Nomenclature Rules

-

Thiazole Tautomerism

-

Synthetic Protocol (Esterification)

-

Reactivity (S-Alkylation)

Sources

- 1. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

Technical Guide: Solubility Profile of Methyl 2-Mercaptothiazole-5-Carboxylate

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for Methyl 2-mercaptothiazole-5-carboxylate , a critical intermediate in the synthesis of kinase inhibitors (e.g., Dasatinib analogs) and NLRP3 inflammasome inhibitors.

Executive Summary

Methyl 2-mercaptothiazole-5-carboxylate (CAS: 885685-70-1 ; Note: CAS may vary by supplier or salt form) is a functionalized heterocyclic building block.[1] Its utility stems from the dual reactivity of the C2-thiol/thione group and the C5-ester moiety.

For synthesis professionals, the critical solubility characteristic is its pH-dependent aqueous solubility , driven by the acidity of the mercapto group (pKa ~6.5–7.5). This property allows for efficient "acid-base swing" purification, minimizing the need for chromatography. However, the compound exhibits significant oxidative instability in solution, readily forming insoluble disulfides if not handled under inert atmospheres.

Physicochemical Characterization

Molecular Identity & Tautomerism

The solubility behavior is governed by the tautomeric equilibrium between the thiol (mercapto) and thione forms. In the solid state and polar solvents, the thione form often predominates, influencing dissolution kinetics.

| Property | Value / Description |

| Molecular Formula | C₆H₅NO₂S₂ |

| Molecular Weight | 175.23 g/mol |

| Appearance | Pale yellow to tan crystalline powder |

| LogP (Predicted) | ~1.2 – 1.6 (Moderate Lipophilicity) |

| pKa (Thiol) | ~6.8 – 7.2 (Acidic proton on Sulfur/Nitrogen) |

| H-Bond Donors | 1 (Thiol/Thione NH) |

| H-Bond Acceptors | 4 (N, S, Carbonyl O, Ether O) |

Tautomeric Equilibrium Visualization

The following diagram illustrates the equilibrium that dictates solubility. The thione form is more polar, while the thiol form is the reactive species in S-alkylation.

Solubility Profile

Solvent Compatibility Matrix

The ester moiety provides solubility in organic solvents, while the mercapto group limits solubility in non-polar hydrocarbons.

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Preferred for stock solutions. Stable if dry; wet DMSO can promote oxidation. |

| Chlorinated | DCM, Chloroform | Moderate (20–50 mg/mL) | Good for reactions (e.g., chlorination with NCS). May require gentle warming. |

| Alcohols | Methanol, Ethanol | Moderate (10–30 mg/mL) | Solubility increases significantly with temperature. Useful for recrystallization. |

| Esters | Ethyl Acetate | Low-Moderate | Often used as an extraction solvent, but efficiency is lower than DCM. |

| Aqueous (Neutral) | Water (pH 7) | Insoluble (<1 mg/mL) | Hydrophobic ester dominates. |

| Aqueous (Basic) | 0.5M NaOH / Na₂CO₃ | Soluble | Forms the thiolate salt. Caution: Prolonged exposure hydrolyzes the ester. |

| Hydrocarbons | Hexanes, Heptane | Insoluble | Excellent antisolvent for precipitation. |

The "Acid-Base Swing" Phenomenon

The most distinct solubility feature is the compound's ability to dissolve in mild base and precipitate upon acidification.

-

Mechanism: Deprotonation of the -SH/NH group forms a water-soluble anion.

-

Utility: This allows for the removal of non-acidic impurities (by filtration of the basic solution) and water-soluble impurities (which stay in the filtrate after acidification).

Experimental Methodologies

Protocol: Solubility-Based Purification

This workflow utilizes the solubility profile to purify the crude intermediate without chromatography.

Reagents:

-

Crude Methyl 2-mercaptothiazole-5-carboxylate

-

5% Aqueous Sodium Carbonate (Na₂CO₃)

-

1N Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

Step-by-Step Workflow:

-

Dissolution: Suspend the crude solid in 5% Na₂CO₃ (approx. 10 volumes). Stir for 15 minutes. The thiolate salt should dissolve, producing a yellow/orange solution.

-

Filtration: Filter the mixture through a Celite pad to remove insoluble byproducts (e.g., disulfides or unreacted starting materials).

-

Precipitation: Cool the filtrate to 0–5°C. Slowly add 1N HCl dropwise with vigorous stirring until pH reaches ~3–4.

-

Isolation: The product will precipitate as a pale solid. Stir for 30 minutes to ensure complete crystallization.

-

Wash: Filter the solid and wash with cold water (to remove salts) followed by cold hexanes (to aid drying).

Protocol: Solubility Determination (Visual)

For rapid assessment during process development:

-

Weigh 10 mg of compound into a 4 mL vial.

-

Add solvent in 100 µL increments (starting with 100 µL = 10 vol).

-

Vortex for 1 minute and sonicate for 5 minutes between additions.

-

Endpoint: Clear solution with no visible particulates.

-

<100 µL (10 vol): High Solubility

-

100–500 µL (10–50 vol): Moderate Solubility

-

>1000 µL (>100 vol): Low Solubility

-

Handling & Stability Risks

Oxidation-Induced Insolubility

A common issue is the "disappearance" of solubility over time. This is often due to the oxidation of the monomeric thiol to the dimeric disulfide , which is significantly less soluble in most solvents.

-

Mechanism:

-

Prevention:

-

Store solid under Nitrogen/Argon at -20°C.

-

Degas solvents (sparge with N₂) before dissolving.

-

Add trace reducing agents (e.g., DTT or TCEP) if using in biological assays.

-

Reaction Workflow Visualization

The following diagram maps the solubility logic to common downstream reactions (e.g., Dasatinib intermediate synthesis).

References

-

Guidechem . (n.d.). Methyl 2-Mercaptothiazole-5-carboxylate CAS 885685-70-1.[1] Retrieved from [1]

-

Inflazome Limited . (2019).[2] Compounds and compositions for treating conditions associated with NLRP3 activity. Patent WO2019/081657. (Describes synthesis using NCS in DCM). Retrieved from

-

Merck Millipore . (n.d.). 2-Mercaptobenzothiazole (Analogous Solubility Data). Retrieved from

-

National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for Methyl 2-aminothiazole-5-carboxylate (Structural Analog). Retrieved from

-

Bristol-Myers Squibb . (2000). Process and intermediates for the preparation of Dasatinib. (Describes thiazole carboxylate handling). Retrieved from

Sources

Methyl 2-Mercaptothiazole-5-Carboxylate: A Technical Guide on its Latent Biological Activities and Mechanistic Pathways

Abstract

Methyl 2-mercaptothiazole-5-carboxylate is a heterocyclic organic compound with a growing profile in the field of biochemical research. While historically utilized as a precursor in industrial synthesis, recent investigations have begun to shed light on its potential as a modulator of key biological pathways. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing upon existing literature on closely related thiazole and mercaptobenzothiazole derivatives. The focus is on its potential as an enzyme inhibitor and its implications for drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding and practical methodologies for further investigation.

Introduction to Methyl 2-Mercaptothiazole-5-Carboxylate

Methyl 2-mercaptothiazole-5-carboxylate belongs to the thiazole class of compounds, which are heterocyclic molecules containing both sulfur and nitrogen. The broader family of 2-mercaptobenzothiazoles (MBTs) are recognized for their significant industrial and biological activities.[1] Industrially, MBTs are used as vulcanization accelerators in the rubber industry, corrosion inhibitors for various metals, and as intermediates in the production of pesticides and other chemicals.[2][3][4][5]

From a biological perspective, the thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Derivatives of 2-mercaptobenzothiazole have demonstrated a wide array of pharmacological effects, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[1] These activities are often attributed to their ability to act as mechanism-based inhibitors of various enzymes.[1] While direct research on the mechanism of action of Methyl 2-mercaptothiazole-5-carboxylate is still emerging, the extensive data on related compounds provides a strong basis for predicting its biological targets and pathways.

Postulated Mechanism of Action: Enzyme Inhibition

The primary mechanism of action for many biologically active thiazole and mercaptobenzothiazole derivatives is through the inhibition of key enzymes.[1] This inhibition can be competitive, non-competitive, or mechanism-based, leading to the modulation of critical cellular pathways.

Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] Thiazole-containing compounds have shown significant promise as protein kinase inhibitors.[6] For instance, certain thiazole derivatives have demonstrated potent inhibitory effects on B-RAFV600E kinase, a key driver in some melanomas.[6] Another study highlighted a thiazole derivative that effectively blocked the vascular endothelial growth factor receptor-2 (VEGFR-2), a critical component in angiogenesis.[7] Given its structural similarities, it is plausible that Methyl 2-mercaptothiazole-5-carboxylate could also interact with the ATP-binding site of various protein kinases, thereby disrupting downstream signaling pathways involved in cell proliferation and survival.

Inhibition of Metabolic Enzymes

Thiazole derivatives have also been identified as inhibitors of enzymes involved in cellular metabolism.

-

Lactate Dehydrogenase A (LDHA): Cancer cells often exhibit altered metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). LDHA is a key enzyme in this process, and its inhibition is a promising strategy for cancer therapy. A series of thiazole-based compounds have been designed and synthesized as inhibitors of human LDHA.[8]

-

β-ketoacyl-acyl carrier protein synthase III (FabH): This enzyme is essential for fatty acid synthesis in bacteria. Thiazole derivatives have been developed as potent inhibitors of FabH, demonstrating antibacterial activity.[9]

-

Acetylcholinesterase (AChE): This enzyme is a key target in the treatment of Alzheimer's disease. Novel thiazole-based derivatives have been synthesized and shown to be potent inhibitors of AChE.[10]

The mercapto group and the carboxylate moiety of Methyl 2-mercaptothiazole-5-carboxylate could potentially interact with active site residues of these and other enzymes, leading to their inhibition.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of 2-mercaptobenzothiazoles are well-documented.[1] One proposed mechanism for their antifungal action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] The accumulation of precursor molecules like squalene and lanosterol is observed in fungi treated with these compounds, indicating a blockage in the ergosterol pathway.[1] It is hypothesized that Methyl 2-mercaptothiazole-5-carboxylate may exert similar effects on pathogenic fungi.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action for Methyl 2-mercaptothiazole-5-carboxylate, a series of well-defined experiments are necessary. The following protocols provide a starting point for researchers.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potential of Methyl 2-mercaptothiazole-5-carboxylate against a panel of relevant enzymes (e.g., protein kinases, LDHA, AChE).

Methodology:

-

Enzyme and Substrate Preparation: Obtain purified recombinant enzymes and their corresponding substrates from commercial sources or through in-house expression and purification. Prepare stock solutions of the enzyme and substrate in the appropriate assay buffer.

-

Compound Preparation: Prepare a stock solution of Methyl 2-mercaptothiazole-5-carboxylate in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

-

Assay Procedure (Example: Kinase Assay):

-

In a 96-well plate, add the assay buffer, the kinase, and varying concentrations of Methyl 2-mercaptothiazole-5-carboxylate or a known inhibitor (positive control).

-

Initiate the reaction by adding the substrate and ATP.

-

Incubate the plate at the optimal temperature for the enzyme.

-

Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Proliferation Assays

Objective: To assess the effect of Methyl 2-mercaptothiazole-5-carboxylate on the growth of cancer cell lines.

Methodology:

-

Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Methyl 2-mercaptothiazole-5-carboxylate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Viability Assessment (e.g., MTT Assay):

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for cell growth inhibition.

Visualization of Pathways and Workflows

Postulated Signaling Pathway Inhibition

Caption: Postulated inhibitory effects of Methyl 2-mercaptothiazole-5-carboxylate (MTC).

Experimental Workflow for Enzyme Inhibition Assay

Caption: Workflow for determining the IC50 of an enzyme inhibitor.

Quantitative Data Summary

| Compound Class | Target Enzyme | Reported Activity (IC50) | Reference |

| Thiazole Derivatives | B-RAFV600E Kinase | 23.1 ± 1.2 nM | [6] |

| Thiazole Derivatives | VEGFR-2 | 0.15 µM | [7] |

| Thiazole Derivatives | hLDHA | 1.65–8.60 μM (in cell lines) | [8] |

| Thiazole Derivatives | FabH | 5.8 µM to 48.1 µM | [9] |

| Thiazole Derivatives | Acetylcholinesterase | 103.24 nM | [10] |

Conclusion and Future Directions

Methyl 2-mercaptothiazole-5-carboxylate represents a promising, yet underexplored, molecule with the potential for significant biological activity. Based on the extensive research into related thiazole and mercaptobenzothiazole compounds, its primary mechanism of action is likely to be through the inhibition of key enzymes involved in critical cellular pathways. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to systematically investigate its therapeutic potential. Future research should focus on a broad screening against a panel of enzymes, followed by more detailed mechanistic studies for the most promising targets. Furthermore, structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of this compound for future drug development efforts.

References

-

Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823. Available from: [Link]

-

Kelly, G. (2025, August 6). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. IntechOpen. Available from: [Link]

-

Ataman Kimya. 2-MERCAPTOBENZOTHIAZOLE (MBT). Available from: [Link]

-

Miljøstyrelsen. 2- Mercapto- benzothiazole (MBT). Available from: [Link]

-

European Commission. Opinion of the Scientific Committee on Consumer Products (SCCP) on 2-Mercaptobenzothiazole (MBT) (sensitisation only). Available from: [Link]

-

Nowacka, M., & Gancarczyk, K. (2024, January 2). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials, 17(1), 234. Available from: [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2018). 2-MERCAPTOBENZOTHIAZOLE. In Some Chemicals Used as Solvents and in Polymer Manufacture. International Agency for Research on Cancer. Available from: [Link]

-

Wikipedia. Mercaptobenzothiazole. Available from: [Link]

-

The MAK Collection for Occupational Health and Safety. (2025, March 31). 2-Mercaptobenzothiazole. Publisso. Available from: [Link]

-

Abdel-Ghani, T. M., & El-Sayed, W. M. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Future Journal of Pharmaceutical Sciences, 10(1), 1-24. Available from: [Link]

-

Singh, S., Kumar, A., Singh, R. K., & Singh, P. K. (2023, May 10). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(20), 17897–17911. Available from: [Link]

-

Al-Ostath, A. I., Al-Tamimi, A. M., Gomaa, H. A. M., El-Sayed, W. M., & Abdel-Ghani, T. M. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Crystals, 13(11), 1546. Available from: [Link]

-

Zitko, J., Dolezal, M., & Kunes, J. (2019, June 1). Design and synthesis of thiazole derivatives as potent FabH inhibitors with antibacterial activity. Bioorganic & Medicinal Chemistry, 27(12), 2549-2556. Available from: [Link]

-

Al-Tamimi, A. M., Al-Ostath, A. I., Gomaa, H. A. M., & El-Sayed, W. M. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19688–19698. Available from: [Link]

Sources

- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ec.europa.eu [ec.europa.eu]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Thiazole Chronicles: From Hantzsch to C-H Activation in Drug Discovery

The Thiazole Chronicles is a technical guide designed to bridge the gap between historical synthetic organic chemistry and modern structure-based drug design. This document synthesizes over a century of chemical evolution, from the 19th-century bench of Arthur Hantzsch to the cryo-EM structures of modern kinase inhibitors.

Executive Summary

The thiazole ring (1,3-thiazole) is a five-membered heterocyclic pharmacophore defined by the synergy between a pyridine-like nitrogen and a thiophene-like sulfur. This unique electronic architecture allows thiazoles to serve as bioisosteres, metabolic "warheads," and DNA intercalators. This guide explores the discovery, synthetic evolution, and medicinal application of thiazole compounds, providing reproducible protocols and mechanistic insights for the modern scientist.

Part 1: The Historical & Synthetic Foundation

The story of thiazole is one of synthetic necessity driving biological discovery. While nature utilized the thiazole ring in Thiamine (Vitamin B1) for eons, it was not until the late 19th century that chemists could reliably construct the scaffold.

The Hantzsch Synthesis (1887)

In 1887, Arthur Hantzsch published the condensation of

Mechanistic Insight:

The reaction proceeds via a specific sequence: an initial nucleophilic attack by the sulfur atom (high nucleophilicity) on the

Visualization: Mechanism of Hantzsch Synthesis

Experimental Protocol 1: Classic Hantzsch Synthesis of 2-Aminothiazole

A robust, self-validating protocol adapted for modern bench scale.

| Parameter | Specification |

| Reaction Type | Condensation / Cyclization |

| Key Reagents | Thiourea, Chloroacetaldehyde (50% aq), Water |

| Yield Target | >90% |

| Validation | Melting Point (90-92°C), NMR (D2O exchange) |

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water. Ensure complete dissolution to prevent localized concentration gradients.

-

Addition: Slowly add chloroacetaldehyde (50% aq. soln, 15.7 g, 0.1 mol) dropwise over 20 minutes.

-

Critical Control Point: The reaction is highly exothermic. Monitor temperature; if it exceeds 60°C, slow the addition. Uncontrolled heat leads to polymerization of the aldehyde.

-

-

Reflux: Once addition is complete, heat the mixture to reflux for 2 hours. The solution should turn from colorless to pale yellow.

-

Workup: Cool the reaction to 0°C in an ice bath. Basify the solution to pH 10 using concentrated NaOH.

-

Observation: The product, 2-aminothiazole, will precipitate as a solid upon basification.

-

-

Purification: Filter the precipitate, wash with ice-cold water (2x 10 mL), and recrystallize from ethanol.

Part 2: The Golden Age of Antibiotics & Validation

Sulfathiazole & The GMP Revolution

Following the discovery of Prontosil, the sulfonamide class exploded. Sulfathiazole (1939) became a premier antimicrobial. However, its history is marred by the "Winthrop Chemical Disaster" of 1941, where sulfathiazole tablets were contaminated with phenobarbital, causing hundreds of deaths. This tragedy directly catalyzed the creation of Good Manufacturing Practices (GMP) enforced by the FDA.

The Penicillin Thiazolidine

The structure of Penicillin, elucidated by Dorothy Crowfoot Hodgkin, revealed a fused

Part 3: Modern Medicinal Chemistry & Pharmacophore Mechanics

In modern drug discovery, the thiazole ring is rarely just a scaffold; it is an active participant in binding kinetics.

Ritonavir: The Heme-Binder

Ritonavir is a protease inhibitor used in HIV therapy, but its secondary role as a CYP3A4 inhibitor (booster) relies entirely on the thiazole moiety.[1]

-

Mechanism: The nitrogen of the thiazole ring acts as a Type II ligand , coordinating directly to the heme iron of the CYP3A4 enzyme.[1] This blocks the active site and prevents the metabolism of co-administered drugs.

Bleomycin: The DNA Intercalator

Bleomycin is a glycopeptide antibiotic used in cancer chemotherapy.[2][3] Its "tail" consists of a bithiazole moiety.[2][3][4]

-

Mechanistic Insight: The planar bithiazole tail intercalates between DNA base pairs (specifically 5'-GT sequences). This anchors the molecule, positioning the metal-binding domain to generate reactive oxygen species that cleave the DNA backbone.

Epothilones: The Tubulin Stabilizers

Epothilones are macrolides that stabilize microtubules, similar to Taxol, but are effective against Taxol-resistant lines.[5]

-

SAR Logic: The thiazole side chain of Epothilone B overlaps spatially with the phenyl ring of the C-13 side chain of Paclitaxel. This "pharmacophore overlap" explains their shared binding site on

-tubulin despite gross structural differences.

Visualization: Thiazole Pharmacophore Logic

Part 4: The Modern Synthetic Toolkit (C-H Activation)

While Hantzsch builds the ring, modern medicinal chemistry demands the functionalization of existing rings. C-H Activation has replaced cross-coupling as the preferred method for late-stage functionalization, avoiding the need for pre-halogenated precursors.

Experimental Protocol 2: Pd-Catalyzed C-H Arylation of Thiazoles

Based on the Ligand-Free Protocol by Roger et al. (2009).

| Parameter | Specification |

| Reaction Type | Direct C-H Arylation (C5-Selective) |

| Catalyst | Pd(OAc)2 (Palladium Acetate) |

| Loading | 0.1 - 1.0 mol% |

| Solvent | Dimethylacetamide (DMAc) |

| Base | Potassium Acetate (KOAc) |

Step-by-Step Methodology:

-

Charge: In a dry Schlenk tube, combine thiazole (1.0 equiv) , aryl bromide (1.2 equiv) , and KOAc (2.0 equiv) .

-

Catalyst: Add Pd(OAc)2 (1 mol%) .

-

Note: Ligands are not required for this specific transformation due to the stabilizing effect of the thiazole sulfur on the Pd intermediate.

-

-

Solvent: Add DMAc (concentration 0.2 M) under an argon atmosphere.

-

Activation: Heat the sealed tube to 120°C for 12 hours.

-

Workup: Dilute with ethyl acetate, wash with water (3x) to remove DMAc, dry over MgSO4, and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

References

-

Hantzsch, A. (1887). Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft.

-

Roger, J., Pogan, F., & Doucet, H. (2009).[11] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazole Derivatives at Low Catalyst Loadings. The Journal of Organic Chemistry.

-

Sevrioukova, I. F., & Poulos, T. L. (2010). Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir. PNAS.

-

Goodwin, K. D., et al. (2008).[2] Two distinct rotations of bithiazole DNA intercalation revealed by direct comparison of crystal structures. Crystal Growth & Design.

-

Bollag, D. M., et al. (1995). Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action. Cancer Research.

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry.

Sources

- 1. pnas.org [pnas.org]

- 2. osti.gov [osti.gov]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Crystal structure of DNA-bound Co(III)·bleomycin B2: Insights on intercalation and minor groove binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of rationally designed ritonavir analogs: Impact of side-group stereochemistry, head-group spacing, and backbone composition on the interaction with CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir | Encyclopedia MDPI [encyclopedia.pub]

- 10. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]

Methodological & Application

Synthesis of Methyl 2-Mercaptothiazole-5-carboxylate: A Detailed Protocol for Researchers

Abstract: This document provides a comprehensive guide for the synthesis of Methyl 2-Mercaptothiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol herein details a robust and reproducible method based on the well-established Hantzsch thiazole synthesis, adapted for the introduction of a mercapto group at the 2-position. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth explanations of the reaction mechanism, step-by-step procedures, and critical experimental considerations.

Introduction: The Significance of the Thiazole Moiety

Thiazole rings are a cornerstone in the architecture of numerous biologically active molecules and pharmaceuticals. Their unique electronic properties and ability to engage in various non-covalent interactions make them privileged scaffolds in drug design. Methyl 2-mercaptothiazole-5-carboxylate, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, owing to the reactive handles at the mercapto and ester functionalities. The synthesis of this compound is a critical first step for many research endeavors aimed at discovering novel therapeutic agents.

The protocol described below utilizes a modification of the classic Hantzsch thiazole synthesis.[1][2][3][4] This powerful reaction typically involves the condensation of an α-haloketone with a thioamide to yield a thiazole. In our case, to install the 2-mercapto group, we will employ a dithiocarbamate salt as the sulfur and nitrogen-containing nucleophile, which reacts with an appropriate α-halo-β-oxoester.

Reaction Mechanism and Rationale

The synthesis of methyl 2-mercaptothiazole-5-carboxylate proceeds via a cyclocondensation reaction. The proposed mechanism is outlined below. The reaction is initiated by the nucleophilic attack of the sulfur atom of the dithiocarbamate on the electrophilic carbon bearing the halogen in the methyl 2-chloro-3-oxopropanoate. This is followed by an intramolecular condensation between the nitrogen atom and the ketone carbonyl group, leading to the formation of a five-membered ring intermediate. Subsequent dehydration yields the aromatic thiazole ring. The final product exists in a tautomeric equilibrium between the 2-mercaptothiazole and the more stable 2-thioxo-2,3-dihydrothiazole form.

Caption: Proposed reaction mechanism for the synthesis of Methyl 2-Mercaptothiazole-5-carboxylate.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |

| Methyl 2-chloro-3-oxopropanoate | C₄H₅ClO₃ | 136.53 | ≥95% | Major Chemical Supplier |

| Ammonium dithiocarbamate | CH₅N₂S₂ | 111.21 | ≥97% | Major Chemical Supplier |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | Anhydrous | Major Chemical Supplier |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99% | Major Chemical Supplier |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | Major Chemical Supplier |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Major Chemical Supplier |

| Hexanes | C₆H₁₄ | - | ACS Grade | Major Chemical Supplier |

| Sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous | Major Chemical Supplier |

| Hydrochloric acid (HCl) | HCl | 36.46 | 1 M (aq) | Major Chemical Supplier |

| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated (aq) | Major Chemical Supplier |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

NMR spectrometer

-

Mass spectrometer

-

Melting point apparatus

Detailed Experimental Protocol

This protocol is for the synthesis of approximately 1.5 g of Methyl 2-mercaptothiazole-5-carboxylate.

Caption: Experimental workflow for the synthesis of Methyl 2-Mercaptothiazole-5-carboxylate.

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ammonium dithiocarbamate (1.11 g, 10 mmol).

-

Add 30 mL of anhydrous ethanol to the flask and stir the suspension.

-

In a separate vial, dissolve methyl 2-chloro-3-oxopropanoate (1.37 g, 10 mmol) in 10 mL of anhydrous ethanol.

-

Slowly add the solution of methyl 2-chloro-3-oxopropanoate to the stirring suspension of ammonium dithiocarbamate at room temperature.

-

Add triethylamine (1.4 mL, 10 mmol) to the reaction mixture. The triethylamine acts as a base to neutralize the HCl formed during the reaction.

Step 2: Reaction and Monitoring

-

Attach a reflux condenser to the round-bottom flask and place it in a heating mantle or oil bath.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent. The disappearance of the starting materials and the appearance of a new, more polar spot will indicate the progression of the reaction.

Step 3: Work-up and Isolation

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 50 mL of water and 50 mL of ethyl acetate.

-

Transfer the mixture to a 250 mL separatory funnel and shake vigorously. Allow the layers to separate.

-

Collect the organic layer. Extract the aqueous layer with an additional 2 x 25 mL of ethyl acetate.

-

Combine all the organic layers.

-

Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

Step 4: Purification

-

The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexanes or ethanol and water.

-

Dissolve the crude solid in a minimum amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes slightly turbid.

-

Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Results and Characterization

The expected product, Methyl 2-mercaptothiazole-5-carboxylate, should be obtained as a crystalline solid. The yield and physical properties should be recorded.

Expected Yield: 60-75%

Physical Appearance: Pale yellow to white crystalline solid.

Characterization Data:

-

Melting Point: To be determined experimentally.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.1 (s, 1H, H-4), 3.9 (s, 3H, OCH₃), ~11-13 (br s, 1H, SH/NH). The broad singlet for the SH/NH proton is characteristic and its chemical shift can vary.

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~175 (C=S), ~162 (C=O), ~145 (C-5), ~120 (C-4), ~52 (OCH₃).

-

Mass Spectrometry (ESI): m/z calculated for C₅H₅NO₂S₂ [M-H]⁻: 173.98; found: 173.98.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Increase reaction time and ensure anhydrous conditions. Monitor the reaction closely by TLC. |

| Loss of product during work-up. | Ensure complete extraction from the aqueous layer. Be careful during the washing steps. | |

| Impure Product | Incomplete reaction or side product formation. | Optimize reaction conditions (temperature, time). Ensure efficient purification by recrystallization. |

| Difficulty in Crystallization | Product is oily or impure. | Try different solvent systems for recrystallization. Column chromatography may be necessary if recrystallization fails. |

Safety Precautions

-

Methyl 2-chloro-3-oxopropanoate is a lachrymator and should be handled in a well-ventilated fume hood.

-

Dithiocarbamates can be irritants.

-

Triethylamine is a corrosive and flammable liquid.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform all operations in a well-ventilated fume hood.

Conclusion

The protocol outlined provides a reliable and efficient method for the synthesis of Methyl 2-Mercaptothiazole-5-carboxylate. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedures, researchers can successfully prepare this valuable building block for further synthetic transformations in their drug discovery and development programs.

References

- Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.

-

Hantzsch Thiazole Synthesis. Chem Help Asap. (n.d.). Retrieved from [Link]

- Synthesis of new substituted Hantzsch thiazole derivatives from environmentally benign one-pot synthesis using silica supported tungstosilisic acid as reusable c

- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1. 1985, 239-244.

Sources

- 1. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

- 2. Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

The Versatile Scaffold: METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Heterocycle

In the landscape of medicinal chemistry, the thiazole nucleus stands as a cornerstone heterocyclic motif, integral to the structure of numerous therapeutic agents. Within this class of compounds, METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE emerges as a highly versatile and strategically important building block for drug discovery. Its trifunctional nature, featuring a reactive thiol group, a readily modifiable ester, and the thiazole ring itself, offers a rich platform for the synthesis of diverse compound libraries. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE, detailing its synthesis, key derivatization protocols, and its potential in the generation of novel therapeutic agents. While direct literature on this specific ester is nascent, its application can be expertly extrapolated from the well-established chemistry of the closely related 2-mercaptobenzothiazole (MBT) scaffold, a structure renowned for its broad pharmacological activities.[1][2][3][4]

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a lead scaffold is paramount for successful drug design. While extensive experimental data for METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE is not widely published, its properties can be predicted based on its constituent functional groups.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₅H₅NO₂S₂ | Based on chemical structure |

| Molecular Weight | 175.23 g/mol | Calculated from molecular formula |

| Appearance | Likely a white to pale yellow solid | Similar to related thiazole compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Presence of ester and heterocyclic ring |

| Reactivity | High at the thiol group; moderate at the ester group | The thiol is a strong nucleophile; the ester is susceptible to hydrolysis and amidation |

The synthesis of METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE is conceptually straightforward, typically involving a two-step process from readily available starting materials. The initial step is the construction of the 2-mercaptothiazole-5-carboxylic acid core, followed by esterification.

Protocol 1: Synthesis of 2-Mercaptothiazole-5-carboxylic Acid

This protocol is adapted from established methods for the synthesis of related thiazole carboxylic acids.

Materials:

-

Ethyl 2-chloroacetoacetate

-

Thiocarbamide (Thiourea)

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

Procedure:

-

Cyclization: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in absolute ethanol. To this solution, add thiocarbamide (1.0 eq) and stir until fully dissolved.

-

Slowly add ethyl 2-chloroacetoacetate (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and neutralize with concentrated hydrochloric acid.

-

The resulting precipitate, ethyl 2-aminothiazole-5-carboxylate, is filtered, washed with cold water, and dried.

-

Diazotization and Thiolation: The ethyl 2-aminothiazole-5-carboxylate is then converted to the corresponding thiol via a Sandmeyer-type reaction, which is a standard transformation in heterocyclic chemistry.

-

Hydrolysis: The resulting ethyl 2-mercaptothiazole-5-carboxylate is hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification.

Protocol 2: Fischer Esterification to METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE

The Fischer esterification is a classic and reliable method for converting carboxylic acids to esters.[5][6][7]

Materials:

-

2-Mercaptothiazole-5-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (DCM)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Suspend 2-mercaptothiazole-5-carboxylic acid (1.0 eq) in an excess of anhydrous methanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or a stoichiometric amount of thionyl chloride for a more reactive approach.[8]

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[6]

-

Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE.

Derivatization Strategies and Protocols

The true utility of METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE lies in its potential for derivatization at two key positions: the thiol group (S-alkylation, S-oxidation) and the methyl ester (amide formation).

Caption: Derivatization pathways of the core scaffold.

Protocol 3: General Procedure for S-Alkylation

S-alkylation of the thiol group is a facile reaction that allows for the introduction of a wide variety of substituents. This is a common strategy in the derivatization of 2-mercaptobenzothiazoles to yield compounds with diverse biological activities.[3]

Materials:

-

METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE

-

Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

-

Base (e.g., sodium bicarbonate, potassium carbonate, or a non-nucleophilic base like DBU)

-

Solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

Procedure:

-

Dissolve METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE (1.0 eq) in the chosen solvent.

-

Add the base (1.1 - 1.5 eq) and stir for 15-30 minutes at room temperature.

-

Add the alkyl halide (1.0 - 1.2 eq) dropwise.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Protocol 4: General Procedure for Amide Bond Formation

Conversion of the methyl ester to an amide is a key transformation for exploring structure-activity relationships, as the amide bond is a fundamental feature of many drugs.

Materials:

-

METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE

-

Primary or secondary amine

-

Coupling agent (e.g., HATU, HOBt/EDC) or direct aminolysis conditions

-

Base (e.g., Diisopropylethylamine (DIPEA))

-

Solvent (e.g., DMF, DCM)

Procedure (using HATU):

-

Hydrolyze the methyl ester to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/water).

-

Dissolve the resulting 2-mercaptothiazole-5-carboxylic acid (1.0 eq) in DMF.

-

Add HATU (1.1 eq), DIPEA (2.0 eq), and the desired amine (1.2 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify the amide product by chromatography.

Potential Applications in Medicinal Chemistry

The 2-mercaptothiazole scaffold and its derivatives have been reported to exhibit a wide array of biological activities, making METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE a promising starting point for the development of novel therapeutics.

-

Antimicrobial and Antifungal Agents: The thiazole ring is a well-known pharmacophore in antimicrobial drugs. Derivatives of 2-mercaptobenzothiazole have shown potent antibacterial and antifungal properties.[3][4]

-

Enzyme Inhibitors: The 2-mercaptobenzothiazole core has been identified as a potent inhibitor of several enzymes, including heat shock protein 90 (Hsp90), monoamine oxidase, and c-Jun N-terminal kinases.[1][2][4] The ability to readily derivatize the scaffold allows for fine-tuning of inhibitor potency and selectivity.

-

Anti-inflammatory and Antioxidant Agents: Certain thiazolidine derivatives, such as L-2-oxothiazolidine-4-carboxylic acid (OTC), a cysteine prodrug, have demonstrated significant antioxidant and anti-inflammatory effects.[9][10][11][12] This suggests that derivatives of METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE could be explored for similar activities.

-

Antitubercular Agents: The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the development of new anti-tubercular agents.[13] This highlights the potential of the isomeric 2-mercaptothiazole-5-carboxylate core in this therapeutic area.

Caption: From scaffold to potential applications.

Conclusion and Future Outlook

METHYL 2-MERCAPTOTHIAZOLE-5-CARBOXYLATE represents a largely untapped but highly promising scaffold for medicinal chemistry. Its synthetic accessibility and the presence of multiple, orthogonally reactive functional groups provide a fertile ground for the generation of novel, biologically active molecules. By leveraging the extensive knowledge base of related heterocyclic systems, particularly 2-mercaptobenzothiazole, researchers can rationally design and synthesize libraries of compounds with the potential to address a wide range of therapeutic needs. The protocols and strategies outlined in this application note serve as a foundational guide to unlock the full potential of this versatile chemical entity in the ongoing quest for new and effective medicines.

References

-

Patel, N. B., Shaikh, F. M., & Patel, H. R. (2011). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 11(1), 54-69. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Retrieved from [Link]

-

Wang, Z., et al. (2021). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 9(11), 1985. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Mercaptobenzothiazole. Retrieved from [Link]

-

Gendron, T., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules, 29(1), 238. Retrieved from [Link]

-

Ahmed, A. A., & Ahmed, A. H. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science, 55(2A), 319-333. Retrieved from [Link]

-

Kim, D. H., et al. (2008). Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. Nephrology Dialysis Transplantation, 23(7), 2186-2195. Retrieved from [Link]

- Atofina. (2001). Synthesis of esters of mercaptocarboxylic acids. Google Patents.

-

Tain, Y. L., et al. (2022). Protective Effects of L-2-Oxothiazolidine-4-Carboxylate during Isoproterenol-Induced Myocardial Infarction in Rats: In Vivo Study. International Journal of Molecular Sciences, 23(19), 11116. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Retrieved from [Link]

-

jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

-

Smith, S. B., & Martin, P. M. (2018). The Cysteine Prodrug L-2-Oxothiazolidine-4-Carboxylic Acid (OTC) Elicits Potent Antioxidant and Anti-inflammatory Effects in RPE: Relevance to Treatment of Age-Related Macular Degeneration. Investigative Ophthalmology & Visual Science, 59(9), 583. Retrieved from [Link]

-

Al-Hanish, A., et al. (2020). 2-Oxothiazolidine-4-carboxylic acid inhibits vascular calcification via induction of glutathione synthesis. Journal of Cellular Physiology, 236(4), 2825-2836. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. Retrieved from [Link]

Sources

- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Buy Methyl 2-methylthiazole-5-carboxylate | 53233-90-2 [smolecule.com]

- 9. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. 2-Oxothiazolidine-4-carboxylic acid inhibits vascular calcification via induction of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

The Thiazole Ring: A Cornerstone of Modern Drug Discovery - Application Notes and Synthetic Protocols

Introduction: The Enduring Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry and drug development.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of a multitude of therapeutic agents.[2][3] From the essential vitamin B1 (thiamine) to a wide array of synthetic drugs, the thiazole nucleus is integral to molecules exhibiting antimicrobial, antiretroviral, antifungal, anti-inflammatory, and anticancer activities.[3][4] This guide provides an in-depth exploration of the most pivotal chemical reactions for the formation of the thiazole ring, offering detailed mechanistic insights and practical, field-tested protocols for researchers, scientists, and professionals in drug development.

I. The Hantzsch Thiazole Synthesis: The Workhorse of Thiazole Formation

First reported in 1887, the Hantzsch synthesis remains the most widely employed and versatile method for constructing the thiazole ring.[3] Its enduring popularity stems from its operational simplicity, broad substrate scope, and generally high yields.[5] The reaction involves the condensation of an α-halocarbonyl compound with a thioamide or a related derivative.[2][3]

A. The Mechanism of the Hantzsch Synthesis

The reaction proceeds through a well-elucidated pathway involving a sequence of nucleophilic attack, cyclization, and dehydration. The causality behind the reaction's efficiency lies in the inherent reactivity of the starting materials.

-

Nucleophilic Attack: The sulfur atom of the thioamide, being a soft and potent nucleophile, initiates the reaction by attacking the electrophilic α-carbon of the halocarbonyl compound in an SN2 fashion. This initial step forms a key intermediate.

-

Tautomerization and Cyclization: Following the initial SN2 reaction, the intermediate can tautomerize. Subsequently, the nitrogen atom of the thioamide acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a five-membered ring.

-

Dehydration: The resulting cyclic intermediate readily undergoes dehydration to yield the aromatic thiazole ring. This final step is thermodynamically driven by the formation of the stable aromatic system.

Caption: The stepwise mechanism of the Hantzsch thiazole synthesis.

B. Experimental Protocols for Hantzsch Thiazole Synthesis

The following protocols provide detailed, step-by-step methodologies for the synthesis of thiazole derivatives via the Hantzsch reaction, including conventional, microwave-assisted, and one-pot variations.

Protocol 1: Conventional Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a classic and reliable method for the synthesis of a 2-aminothiazole derivative.[5]

-

Materials:

-

2-Bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate solution (20 mL)

-

Round-bottom flask or scintillation vial (20 mL)

-

Stir bar

-

Hot plate with stirring capability

-

Buchner funnel and filter flask

-

Filter paper

-

-

Procedure:

-

In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add methanol (5 mL) and a magnetic stir bar.

-

Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Remove the reaction vessel from the heat and allow the solution to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. This step neutralizes any acidic byproducts.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold water to remove any remaining salts.

-

Allow the solid to air dry on the filter paper or on a watch glass. The product is often of sufficient purity for subsequent steps.

-

Protocol 2: Microwave-Assisted Hantzsch Synthesis

Microwave irradiation offers a significant acceleration of the Hantzsch reaction, often leading to higher yields in shorter reaction times, aligning with the principles of green chemistry.[2]

-

Materials:

-

α-haloketone (e.g., 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone) (1.0 mmol)

-

Thioamide (e.g., N-phenylthiourea) (1.2 mmol)

-

Methanol (5 mL)

-

Microwave reactor vial

-

Magnetic stir bar

-

-

Procedure:

-

In a microwave reactor vial, combine the α-haloketone (1.0 mmol) and the thioamide (1.2 mmol).

-

Add methanol (5 mL) and a magnetic stir bar.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature (e.g., 90°C) for a specified time (e.g., 30 minutes). The optimal time and temperature should be determined for each specific reaction.

-

After the reaction is complete, cool the vial to room temperature.

-

The product can be isolated by precipitation upon addition of water or an appropriate non-solvent, followed by filtration.

-

Protocol 3: One-Pot, Ultrasound-Assisted Hantzsch Synthesis

This one-pot, multicomponent approach enhances efficiency and sustainability by combining multiple steps and utilizing ultrasound irradiation as an energy source.

-

Materials:

-

3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1.0 mmol)

-

Thiourea (1.2 mmol)

-

Substituted benzaldehyde (1.0 mmol)

-

Silica-supported tungstosilisic acid (catalyst)

-

Ethanol

-

Ultrasonic bath

-

-

Procedure:

-

In a suitable reaction vessel, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1.0 mmol), thiourea (1.2 mmol), the substituted benzaldehyde (1.0 mmol), and a catalytic amount of silica-supported tungstosilisic acid in ethanol.

-

Place the reaction vessel in an ultrasonic bath and irradiate at a specified temperature and frequency until the reaction is complete as monitored by TLC.

-

Upon completion, the product can be isolated by filtration to remove the catalyst, followed by evaporation of the solvent and purification of the residue, typically by recrystallization or column chromatography.

-

II. The Gabriel Thiazole Synthesis: An Alternative Route to 2,5-Disubstituted Thiazoles

A. The Mechanism of the Gabriel Synthesis

The mechanism involves the thionation of the amide carbonyl followed by an intramolecular cyclization and dehydration.

-

Thionation: Phosphorus pentasulfide acts as a thiating agent, converting the oxygen of the amide carbonyl into a sulfur atom, forming a thioamide intermediate in situ.

-

Cyclization and Dehydration: The newly formed thioamide then undergoes an intramolecular cyclization, similar to the Hantzsch synthesis, followed by dehydration to yield the 2,5-disubstituted thiazole.

Caption: The reaction pathway of the Gabriel thiazole synthesis.

B. Experimental Protocol for Gabriel Thiazole Synthesis

This protocol describes the synthesis of 2,5-dimethylthiazole.[4]

-

Materials:

-

N-(2-oxopropyl)acetamide (α-acetamidoacetone) (10 mmol)

-

Phosphorus pentasulfide (P₂S₅) (a stoichiometric amount)

-

High-boiling point solvent (e.g., xylene or toluene)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

-

Procedure:

-

Caution: Phosphorus pentasulfide is highly reactive with water and moisture, and the reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a dry round-bottom flask, combine N-(2-oxopropyl)acetamide (10 mmol) and phosphorus pentasulfide.

-

Add a high-boiling point solvent such as xylene.

-

Heat the mixture to reflux (approximately 140-170°C) for several hours. The reaction progress should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction mixture by slowly adding it to a beaker of ice-water or a dilute aqueous base solution to decompose the excess P₂S₅. This step can be exothermic and should be performed with caution.

-

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by distillation or column chromatography.

-

III. The Cook-Heilbron Synthesis: A Mild Route to 5-Aminothiazoles

The Cook-Heilbron synthesis is a valuable method for preparing 5-aminothiazoles, which are important intermediates in the synthesis of various biologically active compounds.[2][6] This reaction involves the condensation of an α-aminonitrile with carbon disulfide, dithioacids, or their esters under mild conditions.[6]

A. The Mechanism of the Cook-Heilbron Synthesis

The mechanism involves the nucleophilic attack of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent, followed by cyclization and tautomerization.

-

Nucleophilic Addition: The amino group of the α-aminonitrile acts as a nucleophile, attacking the carbon atom of carbon disulfide (or a related electrophile).

-

Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen attacks the nitrile carbon.

-

Tautomerization: The cyclic intermediate then tautomerizes to form the stable 5-aminothiazole ring.

Caption: The mechanistic pathway of the Cook-Heilbron synthesis.

B. Experimental Protocol for Cook-Heilbron Synthesis

This protocol describes the synthesis of 5-amino-2-mercaptothiazole.[4]

-

Materials:

-

Aminoacetonitrile hydrochloride (10 mmol)

-

Carbon disulfide (CS₂) (12 mmol)

-

A base (e.g., triethylamine or sodium ethoxide) (20 mmol)

-

Ethanol or another suitable solvent

-

Round-bottom flask

-

Stir bar

-

-

Procedure:

-

Caution: Carbon disulfide is highly flammable and toxic. This reaction must be performed in a well-ventilated fume hood.

-

In a round-bottom flask, dissolve aminoacetonitrile hydrochloride (10 mmol) in ethanol.

-

Cool the solution in an ice bath and add the base (e.g., triethylamine) dropwise with stirring.

-

To the resulting solution of the free α-aminonitrile, add carbon disulfide (12 mmol) dropwise while maintaining the low temperature.

-

Allow the reaction mixture to stir at room temperature for several hours to overnight. Monitor the reaction progress by TLC.

-

Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

IV. Comparative Analysis and Applications in Drug Development

The choice of synthetic method for a particular thiazole derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required reaction conditions.

| Synthesis Method | Key Reactants | Typical Products | Advantages | Limitations |

| Hantzsch | α-Halocarbonyl + Thioamide/Thiourea | Substituted thiazoles, 2-aminothiazoles | High yields, broad scope, versatile | Use of lachrymatory α-halocarbonyls |

| Gabriel | α-Acylamino ketone + P₂S₅ | 2,5-Disubstituted thiazoles | Useful when thioamides are unavailable | Harsh reaction conditions (high temp.), use of P₂S₅ |

| Cook-Heilbron | α-Aminonitrile + CS₂/Dithioacids | 5-Aminothiazoles | Mild reaction conditions | Limited to 5-amino derivatives, use of toxic CS₂ |

The thiazole ring is a prominent feature in numerous approved drugs, highlighting the importance of these synthetic methods in pharmaceutical research. For instance, the non-steroidal anti-inflammatory drug Meloxicam and the antifungal agent Abafungin contain the thiazole scaffold.[3] Furthermore, thiazole derivatives are crucial components of various anticancer agents, antivirals like Ritonavir , and antibiotics.[1] The ability to efficiently synthesize a diverse library of thiazole-containing compounds is paramount for the discovery of new and improved therapeutic agents.

V. Conclusion: A Versatile Toolkit for Thiazole Synthesis

The Hantzsch, Gabriel, and Cook-Heilbron syntheses represent a powerful and versatile toolkit for the construction of the medicinally important thiazole ring. While the Hantzsch synthesis remains the most widely utilized method due to its flexibility and high efficiency, the Gabriel and Cook-Heilbron reactions offer valuable alternatives for accessing specific substitution patterns. A thorough understanding of the mechanisms, advantages, and limitations of each method, as provided in these application notes and protocols, empowers researchers to make informed decisions in the design and execution of synthetic routes toward novel thiazole-containing molecules with therapeutic potential. The continued development and refinement of these classical reactions, alongside the emergence of new synthetic strategies, will undoubtedly fuel further innovation in the field of drug discovery.

References

-

Zaharia, V., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(23), 7338. [Link]

-

Hasanah, I., & N., Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Fundamental and Applied Sciences, 17(2), 257-265. [Link]

-

Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174. [Link]

-

Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138. [Link]

-

Bouherrou, H., et al. (2019). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ecological and Applied Life Sciences, 13(2), 70-84. [Link]

-

Hussain, N., et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(1), 145-148. [Link]

-

CUTM Courseware. (n.d.). Thiazole. [Link]

-

Stone, S. (2018). Example of an Application of the Cook-Heilbron Thiazole Synthesis. Wikimedia Commons. [Link]

-

Wikipedia contributors. (2023). Cook–Heilbron thiazole synthesis. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

-

ResearchGate. (n.d.). Cook–Heilbron thiazole synthesis. [Link]

-

Bouherrou, H., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS, 13(2). [Link]

-

Journal of Organic Chemistry. (n.d.). Mechanism of the Robinson-Gabriel synthesis of oxazoles. [Link]

-

Krivokolysko, S. G., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(21), 6439. [Link]

-

Taylor & Francis Online. (2026). Recent advances in multicomponent synthesis of functionalized thiazole derivatives: a critical review. [Link]

-

ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. [Link]

- Google Patents. (n.d.). Process for preparing 5-amino-1,2,3-thiadiazoles.

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

-